

dietary interventions alpelisib toxicity ITACA trial

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Compound Focus: Alpelisib

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ITACA Trial Intervention Protocol

The table below summarizes the key methodological details from the ITACA trial's experimental arm designed to mitigate **alpelisib** toxicity [1]:

Intervention Component	Experimental Group Protocol	Control Group Protocol
Alpelisib Administration	300 mg orally in the evening , at least 5 hours after the last meal [1].	300 mg daily in the morning , per standard EMA recommendations [1].
Dietary Modifications	Low carbohydrate diet with a low glycemic index. Before alpelisib, patients consumed a specific low-carb snack (e.g., 200g yogurt, 30-50g almonds, or 100g semi-hard cheese with water) [1].	No specific dietary suggestions [1].
Concomitant Therapy	Fulvestrant 500 mg intramuscularly monthly [1].	Fulvestrant 500 mg intramuscularly monthly [1].

Intervention Component	Experimental Group Protocol	Control Group Protocol
Glucose Monitoring	7-point glycemic profile for 3 days before and 3 days after alpelisib initiation, followed by twice-daily measurements [1].	7-point glycemic profile for 3 days before and 3 days after alpelisib initiation, followed by twice-daily measurements [1].

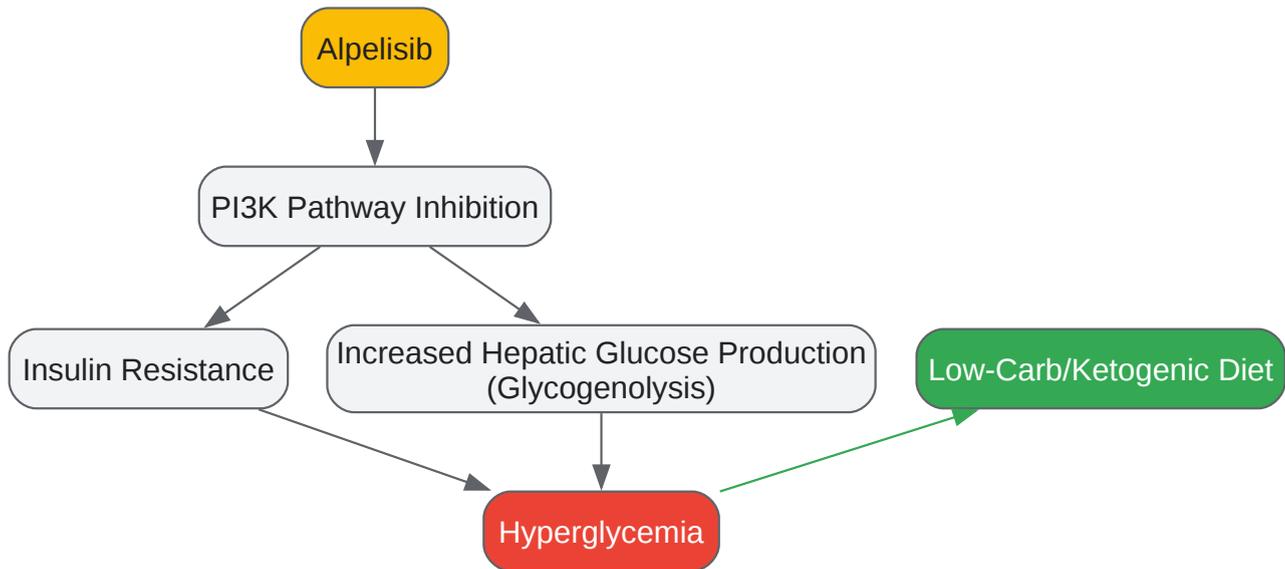
Hyperglycemia Onset & Management Data

An interim analysis of the ITACA trial provided crucial quantitative data on the timing and severity of hyperglycemia, which should guide monitoring schedules [1]:

Hyperglycemia Metric	Interim Analysis Finding (n=23)
Any Grade Hyperglycemia	91.3% (21 patients) [1].
Grade 1	39.1% (9 patients) [1].
Grade 2	34.8% (8 patients) [1].
Grade 3	17.4% (4 patients) [1].
Grade 4	0.0% (0 patients) [1].
Median Grade 2-4 Hyperglycemia-Free Survival	6 days (95% CI: 3 - 44 days) [1].

Mechanism of Alpelisib-Induced Hyperglycemia

The following diagram illustrates the "on-target" PI3K pathway inhibition by **alpelisib** that leads to hyperglycemia, which is the rationale for dietary interventions.



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Frequently Asked Questions (FAQs)

Q1: What is the scientific rationale for using a low-carbohydrate diet with alpelisib? The rationale is rooted in the mechanism of **alpelisib**-induced hyperglycemia. By inhibiting the PI3K pathway, **alpelisib** disrupts insulin signaling, leading to insulin resistance and increased glucose release from the liver (glycogenolysis). A low-carbohydrate or ketogenic diet aims to reduce the dietary glucose load and deplete hepatic glycogen stores, thereby limiting one of the primary sources of elevated blood glucose [1] [2].

Q2: How quickly does hyperglycemia typically occur after starting alpelisib? Hyperglycemia onset is rapid. The ITACA trial interim analysis found that the median time to grade 2-4 hyperglycemia was only 6 days, with the majority of cases occurring within the first week of treatment. This is earlier than the 15-day median onset for grade ≥ 3 hyperglycemia reported in the SOLAR-1 trial, underscoring the need for vigilant monitoring from the very start of therapy [1].

Q3: What are the recommended methods for monitoring hyperglycemia? The ITACA trial protocol recommends intensive monitoring, including a **7-point glycemic profile** (measuring blood glucose at seven different times throughout the day) for three days before and three days after initiating **alpelisib**. This is followed by **twice-daily glucose measurements** for the duration of treatment. The study also suggests that **continuous glucose monitoring (CGM) systems** should be used if feasible, as they can detect abnormalities at the earliest possible stage [1].

Q4: What is the status of the ITACA trial? According to the EU Clinical Trials Register, the trial is currently listed as "**Suspended by CA**" (Competent Authority) [3] [4]. This means the regulatory authority has paused the trial; no results from the final analysis are available yet.

Key Takeaways for Professionals

- **Proactive and Early Monitoring is Critical:** Initiate rigorous blood glucose monitoring **within the first week** of **alpelisib** therapy, as hyperglycemia can develop within days [1].
- **Interdisciplinary Management is Essential:** Effective management requires collaboration between oncologists, endocrinologists, and dietitians to implement both pharmacological and dietary strategies [1].
- **Evidence is Still Evolving:** The ITACA trial's interim analysis confirms the feasibility and focus of the intervention, but final results on efficacy are pending due to the trial's current suspended status [1] [4].

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